molecular formula C8H17N3O B12531217 N-Ethyl-N-methylpiperazine-1-carboxamide CAS No. 657427-50-4

N-Ethyl-N-methylpiperazine-1-carboxamide

Cat. No.: B12531217
CAS No.: 657427-50-4
M. Wt: 171.24 g/mol
InChI Key: ZFYGGVBLZUTPCF-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylpiperazine-1-carboxamide is a heterocyclic organic compound that belongs to the piperazine family It is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms of the piperazine ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-methylpiperazine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Reactants: N-methylpiperazine and ethyl chloroformate.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine.

    Procedure: The mixture is stirred at room temperature, leading to the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Ethyl-N-methylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperazine: A simpler analog with only a methyl group attached to the nitrogen atom.

    N-Ethylpiperazine: Similar structure but lacks the methyl group.

    N,N-Diethylpiperazine: Contains two ethyl groups attached to the nitrogen atoms.

Uniqueness

N-Ethyl-N-methylpiperazine-1-carboxamide is unique due to the presence of both ethyl and methyl groups, along with the carboxamide functional group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

657427-50-4

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N-ethyl-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C8H17N3O/c1-3-10(2)8(12)11-6-4-9-5-7-11/h9H,3-7H2,1-2H3

InChI Key

ZFYGGVBLZUTPCF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)N1CCNCC1

Origin of Product

United States

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